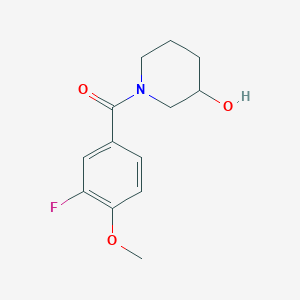
1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-fluoro-4-methoxybenzoyl group and a hydroxyl group at the third position. Piperidine derivatives are known for their significant pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential use in developing new pharmaceuticals.
Industry: The compound can be used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, which can lead to changes in neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-ol can be compared with other similar compounds, such as:
6-Fluoro-3-(4-piperidinyl)benzisoxazole: This compound also contains a piperidine ring and a fluorine-substituted benzene ring, but it has a different functional group arrangement.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Similar in structure but with a benzisoxazole moiety instead of a benzoyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorine atom and a methoxy group on the benzoyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H16FNO3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H16FNO3/c1-18-12-5-4-9(7-11(12)14)13(17)15-6-2-3-10(16)8-15/h4-5,7,10,16H,2-3,6,8H2,1H3 |
InChI Key |
APQXPXIEYNZFJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















